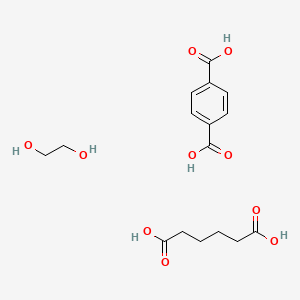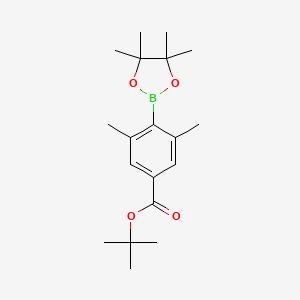
Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate is an organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a trichloroacetimidate group and two cyanophenyl groups. It is primarily used as a reagent in organic synthesis, particularly in the formation of glycosidic bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate typically involves the reaction of 4-cyanobenzyl alcohol with 2,2,2-trichloroacetimidate under acidic conditions. The reaction is usually carried out in the presence of a catalytic amount of an acid such as trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF3·OEt2) in a solvent like dichloromethane at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids like trifluoromethanesulfonic acid and bases like sodium hydroxide. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile at controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis yields 4-cyanobenzyl alcohol and trichloroacetamide, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate involves the activation of the trichloroacetimidate group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In glycosylation reactions, for example, the compound acts as a glycosyl donor, transferring the glycosyl group to an acceptor molecule .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,2,2-trichloroacetimidate: Used in similar glycosylation reactions but lacks the cyanophenyl groups.
Benzyl 2,2,2-trichloroacetimidate: Another glycosylation reagent with a benzyl group instead of cyanophenyl.
Uniqueness
Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate is unique due to the presence of two cyanophenyl groups, which can influence its reactivity and the types of products formed. This makes it a valuable reagent in specific synthetic applications where the cyanophenyl groups provide additional functionality .
Propiedades
Fórmula molecular |
C17H10Cl3N3O |
|---|---|
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
bis(4-cyanophenyl)methyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C17H10Cl3N3O/c18-17(19,20)16(23)24-15(13-5-1-11(9-21)2-6-13)14-7-3-12(10-22)4-8-14/h1-8,15,23H |
Clave InChI |
CKIUKIAMZDUBBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)OC(=N)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate](/img/structure/B11831385.png)
![8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)

![1-[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831403.png)
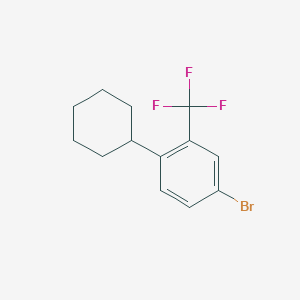
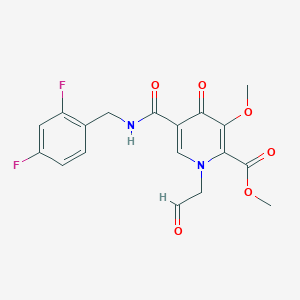

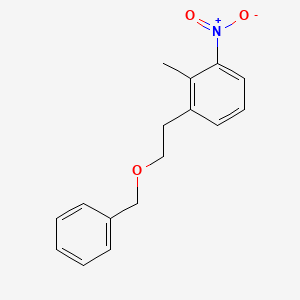
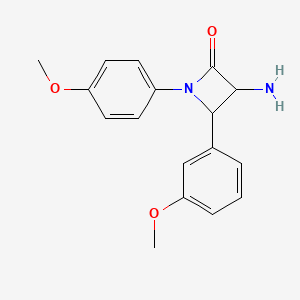

![(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)
